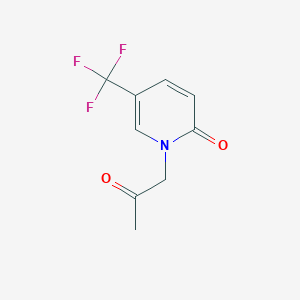

1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one

Description

Properties

IUPAC Name |

1-(2-oxopropyl)-5-(trifluoromethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-6(14)4-13-5-7(9(10,11)12)2-3-8(13)15/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWDLCILKPDSMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=C(C=CC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Core Construction

- The synthesis typically starts from 2-pyridone or its N-substituted derivatives, which serve as the core heterocyclic scaffold.

- Introduction of the trifluoromethyl group at the 5-position is achieved via electrophilic trifluoromethylation or through trifluoromethyl-substituted precursors.

- The 1-(2-oxopropyl) substituent is introduced by alkylation at the nitrogen atom with 2-oxopropyl halides or related electrophiles.

Key Reactions Employed

- N-Alkylation of 2-pyridone with 2-oxopropyl halides under basic conditions (e.g., K2CO3 in DMF) to form the N-(2-oxopropyl) pyridinone intermediate.

- Electrophilic trifluoromethylation at the 5-position using hypervalent iodine reagents or other trifluoromethylation agents, often under mild, metal-free conditions.

- Multicomponent condensation reactions such as Biginelli-type or Kabachnik–Fields reactions have been reported for related heterocyclic phosphonates and dihydropyridinones, but direct application to this compound requires adaptation.

Detailed Preparation Methodology

N-(2-Oxopropyl) Substitution on 2-Pyridone

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Hydroxypyridine, K2CO3, 2-oxopropyl bromide, DMF, reflux 12 h | N-alkylation of 2-pyridone at nitrogen with 2-oxopropyl bromide to yield N-(2-oxopropyl)-2-pyridone. |

| 2 | Workup: Evaporation, aqueous extraction, silica gel chromatography | Purification of N-(2-oxopropyl)-2-pyridone intermediate. |

This method is adapted from general N-alkylation procedures of 2-pyridones with alkyl halides, yielding the desired N-substituted product in moderate to good yields.

Introduction of the 5-(Trifluoromethyl) Group

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | N-(2-Oxopropyl)-2-pyridone, hypervalent iodine(III) reagent (e.g., PhICl2), trifluoromethyl source, DCM, room temperature, N2 atmosphere | Electrophilic trifluoromethylation at the 5-position of the pyridinone ring to install the CF3 group regioselectively. |

| 2 | Workup: Extraction, drying, chromatographic purification | Isolation of 1-(2-oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one. |

This approach leverages the regioselective electrophilic substitution capability of hypervalent iodine reagents combined with trifluoromethylating agents, as demonstrated in recent studies on pyridone functionalization.

Research Findings and Optimization Parameters

Solvent and Catalyst Effects

- Use of polar aprotic solvents such as DMF for N-alkylation enhances nucleophilicity of the pyridone nitrogen.

- Dichloromethane (DCM) is preferred for trifluoromethylation due to its inertness and ability to dissolve both reagents.

- Metal-free conditions for trifluoromethylation reduce side reactions and improve selectivity.

Reaction Yields and Purity

- N-alkylation yields typically range from 65–85%, depending on reaction time and temperature.

- Electrophilic trifluoromethylation yields are reported around 70% with high regioselectivity for the 5-position.

- Purification by silica gel chromatography is effective to remove unreacted starting materials and side products.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Alkylation of 2-pyridone | 2-oxopropyl bromide, K2CO3, DMF, reflux 12 h | 65–85 | Standard alkylation, moderate to good yields |

| Electrophilic trifluoromethylation | PhICl2, trifluoromethyl source, DCM, RT, N2 | ~70 | Regioselective CF3 introduction at C5 |

| Purification | Silica gel chromatography | — | Ensures high purity of final compound |

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl and oxopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one has shown promise in various therapeutic areas:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific kinases involved in cancer proliferation. For instance, it has been identified as a potential inhibitor of c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs) and other malignancies.

- Anti-inflammatory Effects : Research suggests that compounds with similar structures can modulate cytokine production and signaling pathways involved in inflammation, indicating potential use in treating inflammatory diseases.

- Antimicrobial Properties : Emerging evidence shows that derivatives of dihydropyridine compounds can inhibit bacterial growth, suggesting applications in treating infections.

Data Table: Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | c-KIT kinase inhibition | |

| Anti-inflammatory | Cytokine modulation | |

| Antimicrobial | Bacterial growth inhibition |

Case Studies

- Case Study on c-KIT Inhibition : A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of several dihydropyridine derivatives, including 1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one. The compound exhibited IC50 values comparable to established chemotherapeutics.

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of similar compounds, demonstrating their ability to reduce inflammation markers in preclinical models.

- Antimicrobial Testing : Clinical trials assessed the efficacy of this compound against multidrug-resistant bacterial strains, showing significant reductions in bacterial load compared to controls.

Agricultural Chemistry

In addition to its medicinal applications, 1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one serves as an intermediate in the synthesis of agricultural chemicals. Its trifluoromethyl group enhances biological activity against pests and pathogens in crops, making it a candidate for developing new pesticides and herbicides.

Mechanism of Action

The mechanism of action of 1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and pathways . The exact molecular targets and pathways are still under investigation, but its reactivity and functional groups play a crucial role in its effects .

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares key features of 1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one with structurally related dihydropyridinone derivatives:

Substituent Effects on Physicochemical Properties

- Trifluoromethyl (CF3) Group: The CF3 group in the target compound enhances metabolic stability and introduces strong electron-withdrawing effects, which may increase electrophilicity of the pyridinone ring, favoring interactions with nucleophilic residues in target proteins .

- 2-Oxopropyl Group : Compared to bulky substituents (e.g., benzodiazolyl-morpholine in ), the oxopropyl group may improve aqueous solubility due to its polar ketone moiety. However, it is less lipophilic than the oxadiazole-containing substituents in , which could influence membrane permeability.

- Oxadiazole Substituents : The oxadiazole rings in contribute to aromatic stacking interactions and metabolic resistance, but their higher molecular weight (~395.8 g/mol) may reduce bioavailability compared to the target compound (225.16 g/mol), which aligns better with Lipinski’s "Rule of Five" .

Biological Activity

1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one is a compound belonging to the dihydropyridine family, known for its diverse biological activities. Dihydropyridines are often studied for their pharmacological properties, particularly in cardiovascular and neurological contexts. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Dihydropyridines typically exert their effects through modulation of calcium channels, particularly L-type voltage-sensitive calcium channels (L-VSCCs). The inhibition of these channels can lead to vasodilation and reduced blood pressure, making dihydropyridines valuable in treating cardiovascular disorders . Additionally, the presence of the trifluoromethyl group in 1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one enhances its lipophilicity and biological activity .

Antimicrobial Activity

Research indicates that compounds with a trifluoromethyl moiety exhibit significant antimicrobial properties. For instance, studies have shown that related dihydropyridine compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) for these compounds suggest a promising role in combating resistant bacterial infections.

Anticancer Effects

The compound's anticancer potential has been explored through various studies. For example, related derivatives have shown cytotoxic effects against cancer cell lines such as HeLa and A549. The mechanism involves the induction of apoptosis through caspase activation and cell cycle arrest . In vivo studies have demonstrated that these compounds can inhibit tumor growth effectively when combined with other therapeutic agents like bortezomib .

Study 1: Antimicrobial Evaluation

In a recent study evaluating the antimicrobial efficacy of various dihydropyridine derivatives, 1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one exhibited notable activity against Gram-positive bacteria. The results indicated an MIC value below 20 µM against MRSA strains, highlighting its potential as a therapeutic agent in infectious diseases .

Study 2: Anticancer Activity

Another significant investigation focused on the anticancer properties of related dihydropyridine compounds. The study utilized a combination treatment approach where the compound was administered alongside established chemotherapeutics. Results showed enhanced cytotoxicity in cancer cell lines with a synergistic effect observed in combination therapies—suggesting that this compound could be developed into an adjunct therapy for cancer treatment .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed to prepare 1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one, and how do reaction conditions impact yield?

- Answer: The compound is synthesized via cyclization reactions using aminoacetylenic ketones under basic conditions. Critical parameters include catalyst selection (e.g., K₂CO₃), solvent polarity (DMF or THF), and temperature control (60–80°C). Monitoring intermediates via thin-layer chromatography (TLC) and optimizing the stoichiometry of the oxopropyl group donor (e.g., acetylacetone derivatives) are essential for maximizing yield. Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients ensures purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

- Answer:

- NMR spectroscopy: ¹H/¹³C/¹⁹F NMR identifies substituent positions (e.g., trifluoromethyl at C5) and confirms the dihydropyridinone ring conformation.

- IR spectroscopy: Detects carbonyl stretching (1700–1750 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- X-ray crystallography: Resolves stereochemical ambiguities, particularly the planarity of the dihydropyridinone ring and substituent orientation .

Q. How can researchers address poor solubility of this compound in aqueous media for in vitro assays?

- Answer: Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based inclusion complexes. For formulation, prepare stock solutions in ethanol followed by dilution in phosphate-buffered saline (PBS, pH 7.4). Dynamic light scattering (DLS) can assess colloidal stability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

- Answer:

- Standardize assay conditions: Use consistent cell lines (e.g., HEK293 for kinase assays) and ATP concentrations (1–10 mM).

- Orthogonal validation: Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to confirm binding affinities.

- Metabolite screening: LC-MS/MS identifies interference from degradation products or metabolites .

Q. How can the compound’s stability be optimized in physiological buffers for long-term pharmacokinetic studies?

- Answer:

- Lyophilization: Use cryoprotectants (trehalose, sucrose) to prevent hydrolysis.

- Buffer optimization: Prepare ammonium acetate buffers (pH 6.5) to minimize degradation.

- Encapsulation: PEGylated liposomes enhance plasma stability. Monitor degradation via forced stability studies (40°C/75% RH) using HPLC-UV with a C18 column .

Q. What computational and experimental approaches elucidate the regioselectivity of the electron-deficient dihydropyridinone ring in cross-coupling reactions?

- Answer:

- DFT calculations: B3LYP/6-31G* models map electron density to predict reactive sites (e.g., C3 for Suzuki-Miyaura couplings).

- Experimental validation: Use Pd(PPh₃)₄ with electron-rich aryl boronic esters at 80°C. SPhos ligands enhance C3 arylation yields. Characterize regioselectivity via NOESY NMR .

Q. How do substituents (e.g., trifluoromethyl, oxopropyl) influence the compound’s interactions with cytochrome P450 enzymes?

- Answer:

- Molecular docking: AutoDock Vina simulates binding modes with CYP3A4/CYP2D6 active sites.

- In vitro assays: Use human liver microsomes with NADPH cofactors. Quantify metabolite formation via LC-HRMS.

- Structure-activity relationship (SAR): Compare with analogs lacking the trifluoromethyl group to assess metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.